![molecular formula C25H37N5O4 B14051548 tert-Butyl (R)-3-(7-((1-acetylpiperidin-4-yl)oxy)-2-amino-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate](/img/structure/B14051548.png)
tert-Butyl (R)-3-(7-((1-acetylpiperidin-4-yl)oxy)-2-amino-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (3R)-3-[7-(1-acetylpiperidin-4-yl)oxy-2-aminobenzimidazol-1-yl]azepane-1-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a tert-butyl group, an azepane ring, and a benzimidazole moiety, making it a unique and versatile molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3R)-3-[7-(1-acetylpiperidin-4-yl)oxy-2-aminobenzimidazol-1-yl]azepane-1-carboxylate typically involves multiple steps, including the formation of the benzimidazole ring, the introduction of the piperidine moiety, and the final coupling with the azepane ring. Common reagents used in these reactions include acids, bases, and various organic solvents. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl (3R)-3-[7-(1-acetylpiperidin-4-yl)oxy-2-aminobenzimidazol-1-yl]azepane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
Tert-butyl (3R)-3-[7-(1-acetylpiperidin-4-yl)oxy-2-aminobenzimidazol-1-yl]azepane-1-carboxylate has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biological studies, helping to elucidate the function of various biomolecules.
Medicine: The compound has potential therapeutic applications, such as serving as a lead compound for the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-butyl (3R)-3-[7-(1-acetylpiperidin-4-yl)oxy-2-aminobenzimidazol-1-yl]azepane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl (3R)-3-[7-(1-acetylpiperidin-4-yl)oxy-2-aminobenzimidazol-1-yl]azepane-1-carboxylate
- Tert-butyl (3R)-3-[7-(1-acetylpiperidin-4-yl)oxy-2-aminobenzimidazol-1-yl]azepane-1-carboxylate
Uniqueness
The uniqueness of tert-butyl (3R)-3-[7-(1-acetylpiperidin-4-yl)oxy-2-aminobenzimidazol-1-yl]azepane-1-carboxylate lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C25H37N5O4 |
|---|---|
Peso molecular |
471.6 g/mol |
Nombre IUPAC |
tert-butyl (3R)-3-[7-(1-acetylpiperidin-4-yl)oxy-2-aminobenzimidazol-1-yl]azepane-1-carboxylate |
InChI |
InChI=1S/C25H37N5O4/c1-17(31)28-14-11-19(12-15-28)33-21-10-7-9-20-22(21)30(23(26)27-20)18-8-5-6-13-29(16-18)24(32)34-25(2,3)4/h7,9-10,18-19H,5-6,8,11-16H2,1-4H3,(H2,26,27)/t18-/m1/s1 |
Clave InChI |
YXAANMIYXOBWGQ-GOSISDBHSA-N |
SMILES isomérico |
CC(=O)N1CCC(CC1)OC2=CC=CC3=C2N(C(=N3)N)[C@@H]4CCCCN(C4)C(=O)OC(C)(C)C |
SMILES canónico |
CC(=O)N1CCC(CC1)OC2=CC=CC3=C2N(C(=N3)N)C4CCCCN(C4)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


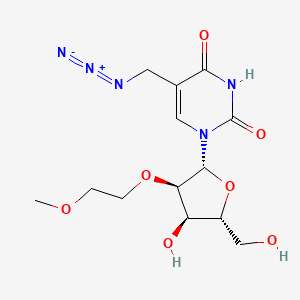


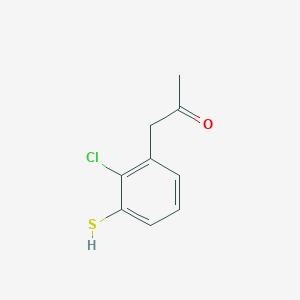
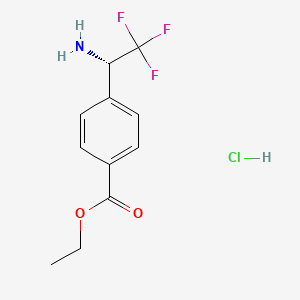

![1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butan-1-amine;hydrochloride](/img/structure/B14051503.png)
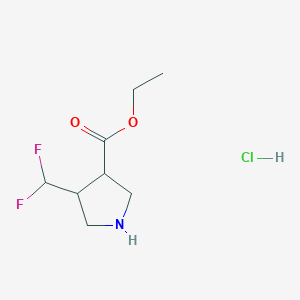
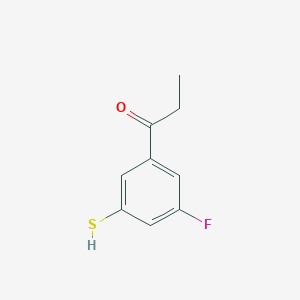
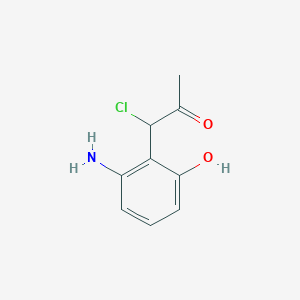

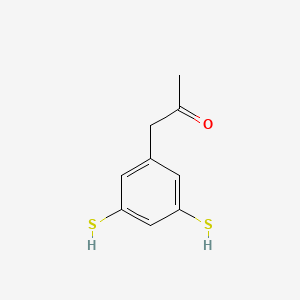
![(4R,6S)-4-(2-Chlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid](/img/structure/B14051544.png)
![1,2-Pyrrolidinedicarboxamide,N2-[(4-chlorophenyl)methyl]-N2-methyl-N1-[4-(trifluoromethyl)phenyl]-,(2R)-](/img/structure/B14051550.png)
